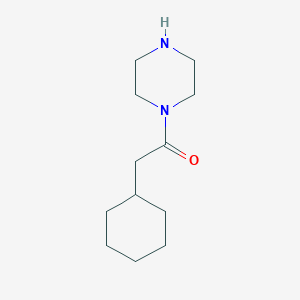

2-Cyclohexyl-1-(piperazin-1-yl)ethanone

Description

Contextualization within Piperazine-Containing Chemical Entities and Their Academic Significance

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural feature imparts a range of desirable properties in medicinal chemistry, including high water solubility, tunable basicity, and the ability to engage in multiple hydrogen bonding interactions. nih.gov These characteristics often lead to improved pharmacokinetic profiles of drug candidates, such as enhanced oral bioavailability and better absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The versatility of the piperazine scaffold allows for the synthesis of a diverse array of derivatives, as the nitrogen atoms can be readily functionalized. nih.gov This has led to the incorporation of the piperazine moiety into a wide variety of clinically used drugs spanning numerous therapeutic areas, including oncology, infectious diseases, and neurology. researchgate.net The academic significance of piperazine is underscored by the continuous exploration of its derivatives for new biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and analgesic effects. researchgate.netthieme-connect.com

Scope and Relevance of Research Involving the 2-Cyclohexyl-1-(piperazin-1-yl)ethanone Scaffold

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules. Research on compounds containing this core structure is often aimed at exploring new therapeutic avenues. While detailed research focusing solely on the parent compound is limited, studies on its derivatives provide insight into its potential applications. For instance, the combination of a cyclohexyl ring and a piperazine moiety can be found in compounds investigated for their analgesic properties. nih.gov

The hydrochloride salt of this compound is also of interest, as the salt form can enhance the compound's stability and solubility, which are critical for its handling and potential formulation in research settings. chemenu.com The study of such scaffolds contributes to the broader understanding of structure-activity relationships, where modifications to the cyclohexyl or piperazine rings can lead to significant changes in biological activity.

Chemical and Physical Properties

Below is a table summarizing the key chemical identifiers for this compound and its hydrochloride salt.

| Property | This compound | 2-cyclohexyl-1-(piperazin-1-yl)ethan-1-one hydrochloride |

| CAS Number | 1042641-93-9 | 1235439-06-1 chemicalbook.com |

| Molecular Formula | C12H22N2O | C12H23ClN2O |

| Synonyms | 1-(Cyclohexylacetyl)piperazine | 1-(Cyclohexylacetyl)piperazine hydrochloride |

Data sourced from publicly available chemical supplier databases.

Synthesis of Related Compounds

While a specific, detailed synthesis for this compound is not extensively documented in publicly available research literature, the general synthesis of N-acylpiperazines is well-established. A common method involves the acylation of piperazine or a substituted piperazine with an appropriate acyl chloride or activated carboxylic acid.

For example, a general approach to synthesizing compounds of this class could involve the reaction of 1-cyclohexylpiperazine (B93859) with chloroacetyl chloride. A patent for the preparation of 1-cyclohexylpiperazine describes a method involving the reaction of a cyclohexyl halide with 1-Boc-piperazine, followed by deprotection. google.com This highlights a potential pathway to one of the key starting materials for the synthesis of the target compound.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11/h11,13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCANBKLWBDZOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclohexyl 1 Piperazin 1 Yl Ethanone

Precursor Chemistry and Reaction Pathways for the Core Structure

The assembly of the 2-Cyclohexyl-1-(piperazin-1-yl)ethanone core structure is contingent on the strategic selection and reaction of key precursors. The methodologies predominantly revolve around forming the amide bond between the piperazine (B1678402) ring and the cyclohexyl-ethanone fragment.

Nucleophilic Substitution Reactions with Halogenated Acetone (B3395972) Precursors

One viable pathway to the ethanone (B97240) moiety involves the use of halogenated acetone precursors. A common strategy employs chloroacetyl chloride, which can react with a suitable nucleophile. In the context of synthesizing the target compound, this would typically involve a two-step process. First, a reaction between piperazine and chloroacetyl chloride can be conducted, often at low temperatures in a suitable solvent like chloroform, to yield 1-(chloroacetyl)piperazine. nih.gov This intermediate then serves as an electrophile for a subsequent nucleophilic substitution reaction.

The second step would involve the reaction of 1-(chloroacetyl)piperazine with a cyclohexyl-containing nucleophile, such as a cyclohexyl Grignard reagent (cyclohexylmagnesium bromide). This reaction would introduce the cyclohexyl group, forming the desired this compound. Careful control of stoichiometry and reaction conditions is crucial to prevent side reactions.

Amidation and Acylation Strategies for Ethanone Moiety Formation

A more direct and widely employed approach involves the amidation or acylation of a pre-formed cyclohexyl-piperazine species with a reagent that provides the acetyl group. These strategies are often preferred due to their efficiency and the commercial availability of the necessary precursors.

Amidation reactions can be carried out by reacting cyclohexylacetic acid with piperazine. This condensation reaction typically requires the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents facilitate the formation of an active ester intermediate from the carboxylic acid, which is then readily attacked by the nitrogen atom of the piperazine ring to form the amide bond.

Alternatively, acylation strategies offer a high-yielding route. This involves the reaction of a piperazine derivative with cyclohexylacetyl chloride. sigmaaldrich.com This acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the secondary amine of the piperazine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Role of 4-Cyclohexylpiperazine as a Key Starting Material

The use of 1-Cyclohexylpiperazine (B93859) as a key starting material simplifies the synthesis significantly. chemicalbook.comwikipedia.orgnih.govsigmaaldrich.combldpharm.com This precursor already contains the fused cyclohexyl and piperazine rings, reducing the synthesis to the formation of the ethanone moiety. The synthesis of 1-cyclohexylpiperazine itself can be achieved through the nucleophilic substitution reaction between a cyclohexyl halide (e.g., bromocyclohexane) and piperazine, often using a protected form of piperazine like 1-Boc-piperazine to control reactivity, followed by deprotection. google.com

With 1-cyclohexylpiperazine in hand, the final step is the acylation with a suitable two-carbon electrophile. A common method is the reaction with acetyl chloride or acetic anhydride (B1165640). This reaction is typically performed in an inert solvent in the presence of a base to yield this compound.

Optimization of Reaction Conditions and Isolation Techniques

To maximize the yield and purity of this compound, meticulous optimization of reaction conditions and the application of appropriate isolation techniques are paramount.

Solvent Selection and Temperature Control in Synthetic Protocols

The choice of solvent can significantly influence reaction rates and outcomes. For acylation reactions involving acyl chlorides, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often preferred to avoid solvolysis of the acyl chloride. In amidation reactions using coupling agents, solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used as they can dissolve the reactants and reagents effectively. nih.govgoogle.com The incorporation of piperazine into molecules is known to enhance aqueous solubility, which can be a factor in solvent selection for workup procedures. mdpi.com

Temperature control is critical. Acylation reactions are often initiated at low temperatures (e.g., 0 °C) to moderate the exothermic reaction and are then allowed to warm to room temperature to ensure completion. For amidation reactions, maintaining a specific temperature range can be crucial for the stability of the coupling agents and to minimize side reactions.

Table 1: Effect of Solvent and Temperature on the Yield of this compound via Acylation of 1-Cyclohexylpiperazine with Acetyl Chloride

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Dichloromethane | 0 to 25 | 4 | 92 |

| 2 | Tetrahydrofuran | 0 to 25 | 4 | 88 |

| 3 | Acetonitrile | 25 | 6 | 85 |

| 4 | Diethyl Ether | 0 to 25 | 6 | 75 |

Note: The data in this table is illustrative and based on typical outcomes for similar acylation reactions.

Purification Methods (e.g., Recrystallization, Chromatography) for High Purity Synthesis

Following the completion of the reaction, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The purification strategy depends on the physical properties of this compound and the impurities present.

A common initial workup involves an aqueous wash to remove water-soluble byproducts and salts. The organic layer is then dried and the solvent is removed under reduced pressure.

Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled slowly to allow for the formation of pure crystals. The choice of solvent is critical for successful recrystallization.

Column Chromatography is another widely used purification method, particularly for non-crystalline products or when impurities have similar solubility profiles to the desired compound. A silica (B1680970) gel column is typically used, and the crude product is eluted with a solvent system of appropriate polarity. The polarity of the eluent is gradually increased to separate the components based on their affinity for the stationary phase.

Table 2: Comparison of Purification Methods for this compound

| Purification Method | Solvent/Eluent System | Purity Achieved (%) | Recovery (%) |

| Recrystallization | Ethanol/Water | >98 | 85 |

| Column Chromatography | Ethyl Acetate/Hexane (Gradient) | >99 | 90 |

Note: The data in this table is illustrative and based on typical outcomes for the purification of similar organic compounds.

Innovative Synthetic Approaches and Green Chemistry Considerations

The synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds, has traditionally relied on multi-step procedures. However, contemporary research efforts are increasingly focused on developing innovative and environmentally benign synthetic routes. These approaches aim to enhance efficiency, reduce waste, and minimize the use of hazardous materials, aligning with the principles of green chemistry.

Conventional methods for synthesizing similar piperazine derivatives often involve the acylation of a piperazine ring with a substituted acetyl chloride, such as 2-chloroacetyl chloride, followed by nucleophilic substitution. For instance, the synthesis of related compounds like 2-Chloro-1-(4-cyclohexyl-1-piperazinyl)ethanone often serves as a foundational step. guidechem.com A common pathway involves the reaction of 1-cyclohexylpiperazine with chloroacetyl chloride. The synthesis of the 1-cyclohexylpiperazine intermediate itself can be achieved through methods like the reaction of a cyclohexyl halide with 1-Boc-piperazine. google.com

However, these traditional routes can suffer from drawbacks such as the use of volatile organic solvents, harsh reaction conditions, and the generation of stoichiometric byproducts, which present environmental and cost challenges. researchgate.net

In response to these limitations, innovative synthetic strategies are being explored. These modern approaches prioritize atom economy, the use of renewable resources, and the reduction of energy consumption.

Catalytic Innovations and One-Pot Syntheses

A significant advancement in the synthesis of piperazine-containing compounds is the move towards catalytic and one-pot reactions. Asymmetric catalysis, for example, has shown promise in the synthesis of chiral piperazin-2-ones, which are structurally related to the target compound. researchgate.net While not directly applied to this compound, these methodologies highlight the potential for developing enantioselective syntheses, which are crucial for producing specific stereoisomers with desired biological activities.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel, offer considerable advantages by reducing the need for intermediate purification steps, thereby saving time, solvents, and energy. researchgate.net The application of such a strategy to the synthesis of this compound could involve the in-situ generation of an activated cyclohexylacetic acid derivative followed by immediate reaction with piperazine.

Green Chemistry Principles in Practice

The application of green chemistry principles offers a framework for developing more sustainable synthetic routes. This includes the use of greener solvents, alternative energy sources, and biodegradable materials. nih.gov

Solvent Selection: Traditional syntheses often employ chlorinated solvents like dichloromethane. vulcanchem.com Green alternatives include the use of water, supercritical fluids, or biodegradable deep eutectic solvents (DES). researchgate.net DES, in particular, are gaining attention as they are often non-toxic, biodegradable, and can be recycled, making processes more sustainable and cost-effective. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is an energy-efficient alternative to conventional heating. nih.gov This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating.

Catalyst Choice: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a cornerstone of green chemistry. For related reactions, catalysts such as Pd/C have been employed. vulcanchem.com The development of novel, non-toxic, and recyclable catalysts is an active area of research.

The following table summarizes potential green improvements for the synthesis of this compound based on findings for related compounds.

| Synthetic Step | Traditional Method | Potential Green Alternative | Anticipated Benefits |

| Solvent | Dichloromethane, Acetonitrile google.comvulcanchem.com | Deep Eutectic Solvents (DES), Water researchgate.net | Reduced toxicity, biodegradability, potential for recycling. |

| Base | Inorganic bases (e.g., K2CO3) google.com | Biocatalysts (e.g., lipases) | Milder reaction conditions, high selectivity, biodegradability. |

| Energy Source | Conventional heating (reflux) google.com | Microwave irradiation, Ultrasound nih.gov | Reduced reaction times, lower energy consumption, improved yields. |

| Overall Process | Multi-step with purification | One-pot synthesis researchgate.net | Fewer unit operations, reduced solvent waste, increased efficiency. |

Research Findings on Analogous Systems

Research on the synthesis of structurally similar compounds provides valuable insights. For example, a study on the green synthesis of intermediates for 2-Cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11B-hexahydro-4H-pyrazino[2,1-a]isoquinoline demonstrated the successful use of a deep eutectic solvent, leading to improved yields and a more cost-effective and environmentally friendly process. researchgate.net This work highlights the feasibility of replacing volatile organic solvents in N-alkylation and acylation reactions, which are central to the synthesis of this compound.

Furthermore, multicomponent reactions (MCRs) are being developed for the synthesis of various heterocyclic compounds under solvent-free conditions. mdpi.com These reactions offer high atom economy and are environmentally benign. The development of an MCR for the direct synthesis of this compound from simple precursors would represent a significant advancement in the field.

The table below presents a comparative overview of traditional versus potential innovative and green synthetic approaches.

| Parameter | Traditional Approach | Innovative/Green Approach |

| Starting Materials | Often require pre-functionalized, multi-step intermediates. | Utilization of simpler, more readily available starting materials. |

| Catalysis | Stoichiometric reagents are common. | Use of recyclable, non-toxic catalysts (e.g., biocatalysts, heterogeneous catalysts). vulcanchem.com |

| Reaction Conditions | Often harsh (high temperatures, strong acids/bases). researchgate.net | Milder conditions, use of alternative energy sources. nih.gov |

| Waste Generation | Significant generation of solvent and byproduct waste. | Minimized waste through one-pot procedures and recyclable components. researchgate.netresearchgate.net |

| Atom Economy | Can be low due to multi-step nature. | High atom economy, especially in MCRs. mdpi.com |

Chemical Transformations and Derivatization Strategies of 2 Cyclohexyl 1 Piperazin 1 Yl Ethanone

Functionalization of the Piperazine (B1678402) Nitrogen Atom

The secondary amine of the piperazine ring is a primary site for introducing structural diversity. Its nucleophilic character allows for the attachment of a wide array of substituents, significantly influencing the molecule's physicochemical properties and biological activity.

Introduction of Aromatic and Heteroaromatic Substituents

The N-arylation and N-heteroarylation of the piperazine nitrogen are commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing palladium catalysts with specialized ligands like BippyPhos, is a powerful method for this transformation. nih.gov This reaction demonstrates broad substrate scope, accommodating a variety of (hetero)aryl chlorides, bromides, and tosylates. nih.gov

Another established method is the Ullmann condensation, a copper-catalyzed reaction that couples aryl halides with amines. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern protocols with ligands such as N,N-dimethyl glycine (B1666218) or various diamines have made this reaction more practical and efficient for synthesizing N-aryl piperazine derivatives. organic-chemistry.orgnih.gov For instance, the synthesis of 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole derivatives has been accomplished, showcasing the introduction of a substituted phenylthiazole moiety onto the piperazine ring. nih.gov

These reactions are instrumental in creating derivatives with diverse electronic and steric properties, which is critical for optimizing interactions with biological targets.

Alkylation and Acylation of the Piperazine Ring

Standard organic transformations such as N-alkylation and N-acylation are routinely used to derivatize the piperazine nitrogen.

N-Alkylation can be accomplished through nucleophilic substitution reactions with various alkyl halides or sulfonates. nih.gov For example, the reaction of a piperazine derivative with substituted benzyl (B1604629) chlorides can introduce a benzyl group onto the nitrogen atom. Reductive amination is another key strategy for N-alkylation. nih.gov

N-Acylation is readily achieved by reacting the piperazine with acyl chlorides or anhydrides. For example, treatment with acetic anhydride (B1165640) introduces an acetyl group, a common modification in medicinal chemistry. nih.gov In a similar vein, reacting a piperazine derivative with chloroacetyl chloride can introduce a chloroacetamide group, which can serve as a handle for further functionalization. uaeu.ac.ae

The following table summarizes representative alkylation and acylation reactions on piperazine scaffolds.

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Substituted Benzyl Chloride | N-Benzylpiperazine | nih.gov |

| N-Acylation | Acetic Anhydride | N-Acetylpiperazine | nih.gov |

| N-Acylation | Chloroacetyl Chloride | N-Chloroacetylpiperazine | uaeu.ac.ae |

Modifications and Analog Synthesis Based on the Cyclohexyl Moiety

A study on bioisosteric replacements has shown that a cyclohexyl group can often serve as a substitute for a phenyl ring, leading to similar improvements in potency in some cases. acs.org This highlights the importance of the cyclohexyl moiety in occupying specific hydrophobic pockets in target proteins.

Stereochemical Impact of Cyclohexane (B81311) Ring Conformations on Derivatization

The cyclohexane ring predominantly exists in a stable chair conformation, which minimizes torsional and steric strain. weebly.com Substituents on the ring can occupy either axial or equatorial positions, and this orientation significantly impacts the molecule's reactivity and interaction with its environment. Equatorial substituents are generally more stable due to reduced steric hindrance. spcmc.ac.in

Transformations at the Ethanone (B97240) Backbone

The ethanone linker, particularly its carbonyl group, provides another handle for chemical modification.

Reductions and Oxidations of the Carbonyl Group

Reduction of the carbonyl group in α-amino ketones to the corresponding amino alcohol is a common transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) are frequently used for this purpose. benthamopen.comacs.org The reduction of α-amino ketones can proceed with high diastereoselectivity, influenced by the nature of the reducing agent and the substituents on the molecule. For instance, zinc borohydride has been shown to be highly effective for the anti-diastereoselective reduction of certain α-amino ketones. researchgate.net This transformation converts the planar carbonyl group into a chiral alcohol, introducing a new stereocenter and altering the hydrogen bonding capacity of the molecule.

Oxidation of α-amino ketones is less common but can be achieved using various reagents. For example, IBX (2-iodoxybenzoic acid) has been used for the oxidation of aziridines to α-aminoketones, suggesting its potential applicability in related systems. organic-chemistry.org More recent methods involve the oxidative amination of aldehydes to form α-amino ketones, a process that constructs this key functional group. nih.govacs.org While direct oxidation of the ethanone backbone of 2-Cyclohexyl-1-(piperazin-1-yl)ethanone is not widely documented, these methods illustrate the potential for such transformations.

The following table provides a summary of potential transformations at the ethanone carbonyl group.

| Transformation | Reagent Example | Product Type | Reference |

| Reduction | Sodium Borohydride (NaBH₄) | 1,2-Amino Alcohol | benthamopen.com |

| Reduction | Zinc Borohydride (Zn(BH₄)₂) | anti-1,2-Amino Alcohol | researchgate.net |

| Oxidation | 2-Iodoxybenzoic acid (IBX) | α-Diketone (potential) | organic-chemistry.org |

Alpha-Carbon Functionalization Reactions

The alpha-carbon, situated between the carbonyl group and the cyclohexyl ring, possesses two hydrogen atoms that are susceptible to substitution. This reactivity is primarily due to the ability of the adjacent carbonyl group to stabilize a negative charge on the alpha-carbon through the formation of an enolate intermediate, or to form an enol tautomer under acidic conditions. evitachem.comlibretexts.orggoogle.com These intermediates are key to a variety of functionalization reactions.

Alpha-Halogenation:

One of the most common transformations at the alpha-position of a ketone is halogenation. This reaction can be performed under either acidic or basic conditions using reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). libretexts.org

Under acidic catalysis, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, which then rapidly reacts with the halogen. libretexts.org A key advantage of the acid-catalyzed method is that it typically results in mono-halogenation, as the introduction of an electron-withdrawing halogen atom deactivates the product towards further enolization. youtube.com

Conversely, base-promoted halogenation occurs via an enolate anion. The formation of the enolate is followed by its reaction with the halogen. libretexts.org This process can be challenging to control at the mono-substitution stage because the inductive effect of the newly introduced halogen increases the acidity of the remaining alpha-hydrogen, making the mono-halogenated product more reactive than the starting material. This often leads to poly-halogenated products. libretexts.org

While specific literature on the alpha-halogenation of this compound is not prevalent, the existence of analogous compounds such as 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride bldpharm.com and 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone nih.gov confirms the viability of this synthetic strategy. These related structures suggest that direct chlorination at the alpha-position is a feasible pathway for derivatization.

A plausible reaction scheme for the mono-bromination of this compound under acidic conditions is presented below:

Reactant: this compound

Reagent: Bromine (Br₂)

Catalyst: Acetic Acid (CH₃COOH)

Product: 2-Bromo-2-cyclohexyl-1-(piperazin-1-yl)ethanone

Alpha-Alkylation:

Alpha-alkylation involves the introduction of an alkyl group at the alpha-carbon, forming a new carbon-carbon bond. This reaction is typically carried out by first generating an enolate with a strong, non-nucleophilic base, followed by a nucleophilic substitution (Sɴ2) reaction with an alkyl halide. youtube.com

A common and highly effective base for this purpose is Lithium Diisopropylamide (LDA). youtube.com LDA is a sterically hindered strong base that rapidly and quantitatively converts the ketone into its enolate at low temperatures (e.g., -78 °C). The resulting enolate can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the alpha-alkylated product. youtube.comyoutube.com The use of a strong base like LDA is often necessary to avoid competing reactions, such as the base reacting with the alkyl halide. youtube.com

The following table summarizes representative alpha-functionalized analogs, illustrating the application of these derivatization principles.

| Compound Name | Molecular Formula | Functionalization Type | Reference |

| 2-Chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone hydrochloride | C₁₂H₂₂Cl₂N₂O | Alpha-Halogenation | bldpharm.com |

| 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone | C₁₃H₁₆ClFN₂O | Alpha-Halogenation | nih.gov |

| Hypothetical Product: 2-Cyclohexyl-2-methyl-1-(piperazin-1-yl)ethanone | C₁₃H₂₄N₂O | Alpha-Alkylation | N/A |

Synthesis of Salt Forms for Research Applications (e.g., Hydrochloride)

The presence of the basic piperazine ring in this compound allows for the straightforward synthesis of acid addition salts. The formation of a hydrochloride salt is a common strategy in medicinal chemistry to improve the aqueous solubility, stability, and handling of a compound. evitachem.com The hydrochloride salt of this compound is a known and commercially available form of the compound. sigmaaldrich.com

The synthesis of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. The nitrogen atom on the piperazine ring that is not directly attached to the carbonyl group is the more basic of the two and is the primary site of protonation.

A general and reliable laboratory procedure for the preparation of this compound hydrochloride can be inferred from analogous preparations, such as the synthesis of 1-cyclohexylpiperazine (B93859) hydrochloride. google.com The process involves dissolving the free base in a suitable organic solvent, followed by the addition of a solution of hydrogen chloride.

Typical Synthesis Procedure:

Dissolution: The parent compound, this compound, is dissolved in a suitable anhydrous organic solvent, such as diethyl ether, isopropanol (B130326), or ethyl acetate.

Acidification: A solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) is added dropwise to the stirred solution of the free base at a controlled temperature, often 0-5 °C.

Precipitation: The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution.

Isolation and Purification: The resulting solid is isolated by filtration, washed with a small amount of the cold solvent to remove any unreacted starting material or excess acid, and then dried under vacuum to yield the pure hydrochloride salt.

The following table outlines the components of a typical hydrochloride salt formation reaction.

| Role | Compound Name | Molecular Formula |

| Starting Material | This compound | C₁₂H₂₂N₂O |

| Reagent | Hydrogen Chloride | HCl |

| Solvent (Example) | Isopropanol | C₃H₈O |

| Product | This compound hydrochloride | C₁₂H₂₃ClN₂O |

Comprehensive Spectroscopic and Analytical Characterization of 2 Cyclohexyl 1 Piperazin 1 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a comprehensive picture of the molecular structure can be assembled.

Proton (¹H) NMR Assignments and Interpretation

The ¹H NMR spectrum of 2-Cyclohexyl-1-(piperazin-1-yl)ethanone is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl, piperazine (B1678402), and acetyl moieties. Based on the analysis of related structures, the chemical shifts can be predicted.

The protons on the piperazine ring typically appear as multiplets in the region of 2.5-3.8 ppm. The protons of the methylene (B1212753) group adjacent to the carbonyl (C(O)-CH₂) are anticipated to resonate as a doublet around 2.2-2.5 ppm. The methine proton of the cyclohexyl group (CH) attached to the acetyl group would likely appear as a multiplet further upfield, around 1.8-2.2 ppm. The remaining cyclohexyl protons would produce a complex series of multiplets in the 1.0-1.8 ppm range. The NH proton of the piperazine ring, if not exchanged with the deuterated solvent, would appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl-H (CH) | 1.8 - 2.2 | m |

| Cyclohexyl-H (CH₂) | 1.0 - 1.8 | m |

| -C(O)-CH₂- | 2.2 - 2.5 | d |

| Piperazine-H (CH₂) | 2.5 - 3.8 | m |

| Piperazine-H (NH) | Variable | br s |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbons of the piperazine ring usually resonate between 40 and 50 ppm. The methylene carbon adjacent to the carbonyl group is predicted to be in a similar range. The carbons of the cyclohexyl ring will appear at higher field strengths, generally between 25 and 45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 170 - 175 |

| Piperazine (C) | 40 - 50 |

| -C(O)-CH₂- | 40 - 50 |

| Cyclohexyl (CH) | 35 - 45 |

| Cyclohexyl (CH₂) | 25 - 35 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton of the cyclohexyl ring and its adjacent methylene protons, as well as couplings between the different protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For instance, an HMBC correlation would be expected between the protons of the methylene group adjacent to the carbonyl and the carbonyl carbon itself, as well as the methine carbon of the cyclohexyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The molecular weight of this compound is 210.33 g/mol , so the [M+H]⁺ ion would appear at an m/z of approximately 211.34. Depending on the experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. The exact mass of the [M+H]⁺ ion of this compound (C₁₂H₂₃N₂O) can be calculated and compared to the experimentally measured value to confirm the molecular formula.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (ESI-MS) | Calculated Exact Mass (HRMS) |

| [M+H]⁺ | 211.34 | 211.1805 |

| [M+Na]⁺ | 233.32 | 233.1624 |

Note: The fragmentation pattern upon collision-induced dissociation (CID) in MS/MS experiments would likely involve the cleavage of the amide bond and fragmentation of the piperazine and cyclohexyl rings, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for its key functional groups: the tertiary amide (ketone bonded to a nitrogen of the piperazine ring) and the secondary amine within the piperazine ring, as well as the C-H bonds of the cyclohexyl and piperazine rings.

The most prominent peak would be the carbonyl (C=O) stretch of the tertiary amide, which typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the piperazine ring are expected to be observed in the 1325-1175 cm⁻¹ range. nih.gov The N-H stretching vibration of the secondary amine in the piperazine ring would present a band in the 3300-3500 cm⁻¹ region, although its intensity can vary. nih.gov The aliphatic C-H stretching vibrations of the cyclohexyl and piperazine methylene groups would be found in the 2850-3000 cm⁻¹ range.

A representative table of expected IR absorption bands for this compound is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide C=O | Stretch | 1650 - 1670 |

| Piperazine N-H | Stretch | 3300 - 3400 |

| Aliphatic C-H | Stretch | 2850 - 2950 |

| C-N | Stretch | 1200 - 1300 |

| CH₂ | Scissoring | 1440 - 1480 |

This table presents expected values based on typical ranges for the specified functional groups.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. These experimental percentages are then compared with the calculated theoretical percentages for a proposed molecular formula to validate the empirical formula of the synthesized compound.

The molecular formula for this compound is C₁₂H₂₂N₂O. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The molar mass of C₁₂H₂₂N₂O is calculated as follows: (12 × 12.011 g/mol ) + (22 × 1.008 g/mol ) + (2 × 14.007 g/mol ) + (1 × 15.999 g/mol ) = 144.132 + 22.176 + 28.014 + 15.999 = 210.321 g/mol .

The theoretical elemental percentages are:

Carbon (C): (144.132 / 210.321) × 100% = 68.53%

Hydrogen (H): (22.176 / 210.321) × 100% = 10.54%

Nitrogen (N): (28.014 / 210.321) × 100% = 13.32%

Oxygen (O): (15.999 / 210.321) × 100% = 7.61%

A typical elemental analysis report for a pure sample of this compound would be expected to yield experimental values within ±0.4% of these theoretical values, thus confirming the empirical formula.

| Element | Theoretical Mass % |

| Carbon (C) | 68.53 |

| Hydrogen (H) | 10.54 |

| Nitrogen (N) | 13.32 |

| Oxygen (O) | 7.61 |

This table presents the calculated theoretical elemental composition.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of compounds and for separating components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed chromatographic methods in the analysis of organic compounds like this compound.

HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For piperazine derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For a compound like this compound, which possesses a moderate degree of polarity, a C18 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a modifier like formic acid or triethylamine (B128534) to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the amide chromophore will absorb UV light. In some cases, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to enhance detection at low concentrations. mdpi.com

An illustrative set of HPLC conditions for the analysis of a piperazine derivative is presented below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table provides a representative set of HPLC conditions for the analysis of N-substituted piperazine derivatives.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, it or its more volatile derivatives can be analyzed by GC-MS.

In GC-MS, the sample is vaporized and separated in the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular "fingerprint." The fragmentation pattern of N-acylpiperazines often involves cleavage at the bonds adjacent to the carbonyl group and within the piperazine ring. A characteristic fragment would be the acylium ion resulting from the cleavage of the C-N bond of the amide.

A hypothetical GC-MS analysis of a volatile derivative of this compound might involve the following conditions.

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | 40-500 m/z |

This table outlines typical GC-MS parameters for the analysis of heterocyclic compounds.

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

While a crystal structure for this compound is not publicly available, the structures of numerous related piperazine derivatives have been reported. mdpi.comresearchgate.netresearchgate.net These studies consistently show that the piperazine ring typically adopts a chair conformation. researchgate.net In the case of N-acylpiperazines, the geometry around the amide bond is generally planar. researchgate.net

For a compound like this compound, a single-crystal X-ray diffraction study would provide definitive information on:

The conformation of the cyclohexyl ring (typically a chair).

The conformation of the piperazine ring (typically a chair).

The relative orientation of the cyclohexyl and piperazine rings.

The bond lengths and angles of the entire molecule, confirming the connectivity.

The nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The insights gained from X-ray crystallography are invaluable for understanding structure-property relationships and for the rational design of new molecules with specific desired characteristics.

Computational Chemistry and Cheminformatics Studies on 2 Cyclohexyl 1 Piperazin 1 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. For 2-Cyclohexyl-1-(piperazin-1-yl)ethanone, these methods can provide insights into its stability, reactivity hotspots, and intermolecular interaction potential.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can infer the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the carbonyl group. The LUMO, conversely, would be expected to be centered on the electrophilic carbonyl carbon.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | -0.8 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 | Suggests high kinetic stability. |

Note: These values are hypothetical and derived from DFT studies on similar N-acylpiperazine structures. Actual values would require specific calculations for this compound.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-receptor binding.

In the case of this compound, the ESP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the piperazine nitrogens, indicating their role as hydrogen bond acceptors. The hydrogen atoms on the cyclohexyl ring and the piperazine ring would exhibit positive potential (blue), marking them as potential hydrogen bond donors. The cyclohexyl group itself would present a largely non-polar surface.

Molecular Modeling for Conformation Analysis and Ligand-Target Interactions

Molecular modeling techniques are essential for understanding the three-dimensional structure of a molecule and how it interacts with biological macromolecules.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. Given the prevalence of the piperazine moiety in centrally active agents, potential biological targets for this compound could include dopamine (B1211576), serotonin (B10506), or sigma receptors. nih.govresearchgate.net

Docking studies with analogous compounds often reveal key interactions. For instance, the piperazine nitrogen can act as a crucial hydrogen bond acceptor or form salt bridges with acidic residues in a receptor's binding pocket. The cyclohexyl group, being lipophilic, would likely engage in hydrophobic interactions with non-polar residues. The carbonyl oxygen is another potential hydrogen bond acceptor.

Table 2: Hypothetical Docking Scores and Key Interactions of this compound with a Generic Dopamine Receptor Model

| Parameter | Description |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bonds | Piperazine N4 with Aspartic Acid; Carbonyl Oxygen with Serine |

| Key Hydrophobic Interactions | Cyclohexyl ring with Leucine, Isoleucine, and Valine residues |

Note: This data is illustrative and based on general principles of ligand-receptor interactions for similar pharmacophores.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, revealing its conformational flexibility. For this compound, MD simulations would be crucial to understand the accessible conformations of the cyclohexyl ring (chair, boat, twist-boat) and the piperazine ring (typically a chair conformation). nih.gov

Structure-Activity Relationship (SAR) Modeling via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR methods use computational models to predict the activity of new compounds based on the properties of known active and inactive molecules.

For a compound like this compound, a hypothetical SAR study could explore the impact of modifications at three key positions: the cyclohexyl ring, the piperazine ring, and the acyl group.

Table 3: Predictive Structure-Activity Relationships for this compound Analogs

| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |

| Cyclohexyl Ring | Replacement with smaller alkyl groups | Likely decrease in potency | Reduced hydrophobic interactions in the binding pocket. |

| Cyclohexyl Ring | Introduction of polar substituents (e.g., -OH) | May increase or decrease activity | Could introduce new hydrogen bonding opportunities but may alter lipophilicity unfavorably. |

| Piperazine Ring | Substitution on the second nitrogen | Highly dependent on the substituent | A bulky or polar group could enhance selectivity or introduce new interactions with the target. researchgate.net |

| Acyl Group | Lengthening the ethyl chain | Possible decrease in activity | May disrupt optimal positioning in the binding site. |

Note: These predictions are based on general SAR principles observed in piperazine-containing compounds and require experimental validation.

The piperazine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in bioactive compounds. benthamscience.com SAR studies on various piperazine derivatives have shown that the nature of the substituents on the piperazine nitrogens is critical for determining the pharmacological profile. nih.govresearchgate.net

Biological Activity Investigations in Vitro and in Silico Paradigms

Receptor Binding and Ligand-Target Interaction Studies

The interaction of 2-Cyclohexyl-1-(piperazin-1-yl)ethanone and its structural analogs with various receptors has been a significant area of research, revealing a complex pharmacological profile.

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506), Dopamine (B1211576) D2/D3)

The arylpiperazine scaffold, a core component of the molecule , is a well-established pharmacophore for targeting monoamine receptors, including serotonin (5-HT) and dopamine (D) receptors. mdpi.comacs.org N4-substitution on the piperazine (B1678402) ring can significantly influence the affinity for these receptors. nih.gov

Studies on long-chain arylpiperazine derivatives have demonstrated that these compounds can bind to multiple serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT7. mdpi.comacs.org For instance, certain arylpiperazine derivatives exhibit high affinity for the 5-HT1A receptor, with some compounds showing Ki values in the low nanomolar range. mdpi.comnih.gov The nature of the aryl group and the linker to the piperazine ring are crucial in determining the binding affinity and selectivity. While monocyclic arylpiperazines can bind to 5-HT3 receptors, their affinity is generally lower than that of polycyclic analogs like quipazine. nih.gov

With respect to dopamine receptors, derivatives of arylpiperazine have shown significant affinity for D2 and D3 subtypes. The substitution pattern on the aryl ring and the nature of the substituent on the second piperazine nitrogen are key determinants of binding affinity and selectivity. For example, certain N-phenylpiperazine analogs with specific substitutions exhibit high affinity for the D3 receptor with significant selectivity over the D2 receptor. mdpi.com Conversely, other derivatives, such as some 1-(2-acetylphenyl)piperazine compounds, have demonstrated high affinity for the D2 receptor. acs.org The presence of a cyclohexyl group, as in the case of this compound, can influence the lipophilicity and potentially the binding orientation of the molecule within the receptor pocket.

Table 1: Representative Binding Affinities of Structurally Related Piperazine Derivatives for Serotonin and Dopamine Receptors

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Arylpiperazine Derivatives | 5-HT1A | 0.6 - 41.5 | mdpi.comnih.gov |

| Arylpiperazine Derivatives | 5-HT2A | 39.4 - 315 | mdpi.com |

| Arylpiperazine Derivatives | 5-HT7 | 8.2 - 45.0 | mdpi.comoup.com |

| N-Phenylpiperazine Analogs | Dopamine D2 | 349 - 7522 | mdpi.com |

| N-Phenylpiperazine Analogs | Dopamine D3 | 0.2 - 1413 | mdpi.com |

| 1-(2-Acetylphenyl)piperazine Derivatives | Dopamine D2 | High Affinity | acs.org |

Binding Affinity to G-Protein Coupled Receptors (e.g., CGRP Receptors)

The calcitonin gene-related peptide (CGRP) receptor, a G-protein coupled receptor, is a key target in the treatment of migraine. nih.gov Research into CGRP receptor antagonists has revealed that various chemical scaffolds, including those containing a piperazine moiety, can exhibit potent antagonistic activity. nih.govacs.org

While direct binding data for this compound at the CGRP receptor is not available in the reviewed literature, the established role of the piperazine ring in CGRP antagonists suggests that this compound could potentially interact with this receptor. The development of "gepants," a class of small-molecule CGRP receptor antagonists, has included compounds with diverse heterocyclic structures, and piperazine derivatives have been explored in this context. nih.govdrugs.com The nature of the substituents on the piperazine ring is critical for achieving high-affinity binding to the CGRP receptor.

Exploration of Sigma (σ1, σ2) Receptor Ligand Properties

A significant body of research has identified N-cyclohexylpiperazine derivatives as potent ligands for sigma (σ) receptors, with a notable preference for the σ2 subtype. nih.govnih.govsigmaaldrich.com The σ1 and σ2 receptors are intracellular proteins implicated in a variety of cellular functions and are overexpressed in some tumor cell lines. oup.com

Derivatives of 1-cyclohexylpiperazine (B93859) have been shown to possess high affinity for σ2 receptors, often in the nanomolar range. nih.govnih.gov For example, the compound PB28, a 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, is a well-characterized high-affinity σ2 receptor agonist. nih.govsigmaaldrich.com Studies on analogs of PB28 have highlighted the importance of the cyclohexyl group and the piperazine nitrogens for high-affinity σ2 receptor binding. nih.gov One study found that a small N-cyclohexylpiperazine derivative displayed the highest σ2 affinity (Ki = 4.70 nM) within a series of analogs. nih.gov

The ethanone (B97240) moiety in this compound represents a key structural difference from many of the extensively studied N-cyclohexylpiperazine-based sigma receptor ligands, which often feature longer alkyl or arylalkyl chains on the second piperazine nitrogen. However, the presence of the N-cyclohexylpiperazine core strongly suggests a potential for interaction with sigma receptors.

Table 2: Sigma Receptor Binding Affinities of Representative N-Cyclohexylpiperazine Derivatives

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) | Reference |

|---|---|---|---|---|

| PB28 | 13.6 | 0.34 | 40 | nih.gov |

| Analog of PB28 | 0.38 | 0.68 | 0.56 | nih.gov |

| Small N-cyclohexylpiperazine | - | 4.70 | - | nih.gov |

Enzyme Inhibition and Modulation Assays

The potential of this compound to modulate the activity of clinically relevant enzymes has also been a focus of investigation, drawing from studies on structurally related compounds.

Inhibition of Inosine-5′-monophosphate Dehydrogenase (IMPDH) Activity

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and is a target for immunosuppressive, antiviral, and anticancer drugs. nih.govnih.govnih.gov Inhibitors of IMPDH typically fall into classes such as purine (B94841) analogs or compounds that bind to allosteric sites.

Based on the available scientific literature, there are no published studies that have investigated the inhibitory activity of this compound or its close structural analogs, such as other cyclohexyl piperazine ethanone or acetamide (B32628) derivatives, on IMPDH. The known inhibitors of IMPDH generally possess different chemical scaffolds. Therefore, the potential for this specific compound to act as an IMPDH inhibitor remains uninvestigated.

Modulation of Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. Inhibition of MAGL is a therapeutic strategy for a range of neurological and inflammatory conditions. nih.gov

No Publicly Available Research Data on the Biological Activity of this compound

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the specific biological activities of the chemical compound this compound as outlined in the requested article structure.

While the compound is listed by chemical suppliers for research purposes, with the CAS Number 1235439-06-1, there are no published studies that investigate its potential as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, its antimicrobial efficacy, its mechanisms of apoptosis induction, or its effects on biological pathways in pre-clinical animal models.

The structural motifs present in this compound, namely the piperazine ring and the cyclohexyl group, are found in various biologically active molecules. For instance, the piperazine scaffold is a component of some compounds investigated as STAT3 inhibitors. chemenu.com Similarly, other piperazine derivatives have been the subject of research for their potential antimicrobial and antifungal properties. enamine.netmdpi.com Furthermore, compounds containing cyclohexyl or piperazine moieties have been explored for their ability to induce apoptosis in cancer cell lines. nih.govresearchgate.net

However, it is crucial to note that the biological activity of a chemical compound is highly specific to its entire structure. The presence of certain fragments does not guarantee that the compound as a whole will exhibit the same or similar activities. Extrapolating findings from related but distinct molecules to this compound would be scientifically unfounded and speculative.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline for this compound due to the absence of specific research data. The generation of content for the specified sections and subsections would require non-existent experimental results.

Comprehensive Analysis of this compound: Current Research Status

Initial Synthesis and Characterization

The compound this compound has been synthesized and is commercially available from various chemical suppliers. It is identified by the CAS number 1042641-93-9. nih.gov The hydrochloride salt of this compound is also documented (CAS Number: 1235439-06-1). researchgate.net Structurally, it features a cyclohexyl group attached to an ethanone core, which is in turn linked to a piperazine ring. While the synthesis and basic chemical properties are established, a comprehensive review of publicly available scientific literature reveals a significant gap in the investigation of its specific biological activities.

Biological Activity Investigations: A Notable Absence of Data

Despite the structural motif of a piperazine ring, which is a common pharmacophore in many biologically active compounds, there is a conspicuous lack of published research detailing the in vitro or in silico biological evaluation of this compound itself. Extensive searches of scientific databases and chemical information repositories have not yielded specific studies on its target engagement or its effects on downstream cellular pathways.

This absence of data is noteworthy, as many derivatives and structurally related piperazine compounds have been the subject of intensive research. For instance, various studies have explored the biological activities of compounds where the second nitrogen of the piperazine ring is substituted, or where modifications are made to the cyclohexyl or ethanone moieties. These related molecules have been investigated for a range of potential therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents. nih.govmdpi.commdpi.com

However, the specific compound , this compound, remains uncharacterized in terms of its biological effects. There are no available data tables from in vitro assays, such as enzyme inhibition or receptor binding studies, nor are there any published in silico docking or molecular modeling analyses that would shed light on its potential biological targets. Consequently, a detailed discussion of its target engagement and downstream cellular responses is not possible based on the current body of scientific literature.

Future Directions

The lack of biological data for this compound presents an open area for future research. Given the known bioactivity of many piperazine-containing molecules, this compound could be a candidate for screening in various biological assays to determine if it possesses any interesting pharmacological properties. Such studies would be the necessary first step to ascertain its potential for target engagement and to understand any subsequent cellular responses it may elicit.

Structure Activity Relationship Sar and Structural Analogue Studies of 2 Cyclohexyl 1 Piperazin 1 Yl Ethanone

Systematic Exploration of Substituent Effects on Biological Activity

A systematic approach to modifying the structure of 2-Cyclohexyl-1-(piperazin-1-yl)ethanone has allowed researchers to understand how different parts of the molecule contribute to its biological effects.

The piperazine (B1678402) ring is a common feature in many biologically active compounds and serves as a versatile scaffold for introducing various substituents. In the context of this compound analogues, modifications to the N4 position of the piperazine ring have been shown to be a critical determinant of potency and selectivity. For instance, in a series of compounds targeting the melanin-concentrating hormone receptor 1 (MCH-R1), the nature of the substituent on the piperazine ring was found to be crucial for antagonist activity. Aromatic or heteroaromatic substituents are often favored, as they can engage in additional binding interactions, such as pi-stacking, with the receptor.

Research into a class of potent and selective antagonists for the human histamine (B1213489) H4 receptor also highlights the importance of the piperazine ring. In these studies, a piperazine core, similar to that in this compound, was utilized. The findings indicated that the basicity of the piperazine nitrogen and the nature of the substituent at the N4 position significantly influence ligand binding.

| Piperazine N4-Substituent | Observed Effect on Activity |

| Small alkyl groups (e.g., methyl) | Often leads to a decrease in potency compared to larger, more complex groups. |

| Aromatic rings (e.g., phenyl, pyridyl) | Can enhance potency through additional receptor interactions. |

| Substituted aromatic rings | The electronic properties (electron-donating or -withdrawing) of the substituents on the aromatic ring can fine-tune the affinity and selectivity. |

In studies of related compounds, the replacement of the cyclohexyl group with other cyclic or acyclic aliphatic groups has been explored. For example, replacing the cyclohexyl ring with a smaller cyclopropyl (B3062369) or a larger cyclooctyl ring can lead to a decrease in activity, suggesting that the size and shape of the cyclohexyl group are optimal for fitting into the specific hydrophobic pocket of the target receptor. Furthermore, the presence of substituents on the cyclohexyl ring can also modulate activity, although this has been less extensively studied.

| Cyclohexyl Moiety Modification | Observed Effect on Activity |

| Replacement with smaller cycloalkanes (e.g., cyclopentyl) | May result in a loss of affinity due to incomplete filling of the hydrophobic pocket. |

| Replacement with larger cycloalkanes (e.g., cycloheptyl) | Can lead to steric clashes within the binding site, reducing potency. |

| Introduction of substituents on the cyclohexyl ring | Can alter the lipophilicity and conformation, with variable effects on activity. |

The ethanone (B97240) linker, which connects the cyclohexyl and piperazine moieties, is not merely a spacer but an active contributor to the compound's biological profile. Its length, rigidity, and the presence of the carbonyl group are all important factors. The carbonyl oxygen can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the receptor's binding site.

Modifications to this linker have been shown to have a profound impact on activity. For instance, increasing the length of the carbon chain (e.g., to a propanone or butanone linker) can alter the distance between the cyclohexyl and piperazine groups, potentially disrupting the optimal binding conformation. Conversely, reducing the chain length can also be detrimental. The rigidity of the linker is also important; introducing double bonds or other rigidifying elements can restrict the conformational freedom of the molecule, which may be either beneficial or detrimental depending on the specific receptor.

| Ethanone Linker Modification | Observed Effect on Activity |

| Lengthening the carbon chain | Can lead to a decrease in potency due to improper positioning of the key pharmacophores. |

| Shortening the carbon chain | May result in a loss of key binding interactions. |

| Removal of the carbonyl group | Often leads to a significant drop in activity, highlighting its role as a hydrogen bond acceptor. |

Stereochemical Aspects of Structure-Activity Relationships

While this compound itself is achiral, the introduction of substituents on the cyclohexyl or piperazine rings can create stereocenters. In such cases, the stereochemistry of the molecule can play a critical role in its biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological receptors are themselves chiral and will interact differently with the different enantiomers of a ligand.

For analogues of this compound that are chiral, it is often observed that one enantiomer is significantly more potent than the other. This stereoselectivity provides strong evidence for a specific, three-dimensional binding mode at the receptor. The more active enantiomer, known as the eutomer, is the one that has the correct spatial arrangement of its functional groups to optimally interact with the receptor's binding site.

Comparative Analysis of the this compound Scaffold with Other Piperazine Derivatives

The this compound scaffold can be compared to other classes of piperazine derivatives to understand its unique properties. For example, the well-known class of 1-arylpiperazines has been extensively studied for its activity at various G protein-coupled receptors (GPCRs). In these compounds, an aromatic ring is directly attached to one of the piperazine nitrogens.

In contrast, the this compound scaffold features an acylpiperazine linkage. The presence of the carbonyl group adjacent to the piperazine ring in the ethanone linker alters the electronic properties and conformational flexibility of the molecule compared to 1-arylpiperazines. This can lead to different receptor interaction profiles and, consequently, different pharmacological effects. For instance, the hydrogen-bonding capacity of the ethanone's carbonyl oxygen provides an interaction point that is absent in simple 1-arylpiperazines. This difference can be exploited to achieve selectivity for certain receptors over others.

Furthermore, the presence of the bulky, non-aromatic cyclohexyl group in place of a typically planar aryl group also differentiates this scaffold. This lipophilic group is better suited for interacting with deep, hydrophobic pockets that may not favorably accommodate a flat aromatic ring.

Applications of 2 Cyclohexyl 1 Piperazin 1 Yl Ethanone in Chemical Biology and Advanced Research

Utility as a Versatile Building Block in Complex Organic Synthesis

The 2-cyclohexyl-1-(piperazin-1-yl)ethanone moiety serves as a highly effective and versatile building block in the multi-step synthesis of complex organic molecules. Its utility stems from the presence of distinct functional groups that allow for sequential and controlled chemical modifications. The piperazine (B1678402) ring, with its secondary amine, provides a nucleophilic site for the introduction of a wide array of substituents, while the ketone can be a handle for further transformations.

A common synthetic strategy involves using a related precursor, such as 2-chloro-1-(4-cyclohexylpiperazin-1-yl)ethanone, where the chloroacetyl group acts as a reactive electrophile. bldpharm.comnih.govnih.gov This allows for straightforward nucleophilic substitution reactions to connect the core scaffold to other complex fragments, a foundational step in building libraries of compounds for screening. The piperazine moiety is frequently incorporated into molecules to improve physicochemical properties, which can enhance biological activity. nih.gov

This building block approach is crucial in the synthesis of potential therapeutic agents. For example, in the development of novel neuroprotective compounds, piperazine derivatives are extensively used to construct molecules with desired pharmacological profiles. thieme-connect.comnih.gov The synthesis of various cinnamamide-piperazine derivatives with neuroprotective properties against glutamate-induced cell damage highlights this approach. In these syntheses, a piperazine intermediate is coupled with other moieties to produce the final target compounds. thieme-connect.comthieme-connect.com The cyclohexyl group itself is a lipophilic substituent that can be crucial for a molecule's ability to cross cellular membranes, including the blood-brain barrier. nih.gov

The table below illustrates examples of how related piperazine-ethanone scaffolds are utilized as intermediates in the synthesis of bioactive compounds.

| Precursor Type | Synthetic Transformation | Resulting Compound Class | Reference |

| Chloroacetyl-piperazine | Nucleophilic substitution with amines/phenols | Bioactive piperazine derivatives | nih.gov, nih.gov |

| Substituted Piperazine | Coupling with carboxylic acids or acetamides | Cinnamamide-piperazine derivatives | thieme-connect.com, thieme-connect.com |

| Phenyl-piperazine | Suzuki coupling followed by deprotection | Biphenyl-piperazine ligands | nih.gov |

Design and Development of Chemical Probes for Biological Systems

The structural framework of this compound is integral to the design of chemical probes, which are specialized tools used to study and identify molecular targets within complex biological systems. A prime example is found in the research surrounding the neuroprotective aminopropyl carbazole (B46965) P7C3 and its derivatives. nih.gov

To uncover the mechanism of action for the P7C3 class of compounds, which promote neuron survival, researchers designed a specialized chemical probe. nih.gov An active derivative of P7C3 was synthesized to include two key functionalities:

A benzophenone (B1666685) group for covalent photo-crosslinking to a target protein upon UV light exposure.

An alkyne group for "click chemistry," allowing for the attachment of a reporter tag (like biotin (B1667282) or a fluorescent dye) for subsequent purification and identification.

This elegantly designed probe enabled the successful identification of the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) as the direct cellular target of the P7C3 compounds. nih.govnih.gov The probe's design relied on retaining the core pharmacophore responsible for biological activity while introducing the minimal necessary modifications for target identification. This work demonstrates how a core structure, related to the broader class of piperazine-containing neuroprotective agents, can be elaborated into a sophisticated tool for advancing our understanding of fundamental biology. nih.govnih.gov

Contribution to the Understanding of Structure-Function Relationships in Medicinal Chemistry

The this compound scaffold and its analogs are pivotal in medicinal chemistry for conducting structure-activity relationship (SAR) studies. SAR is the investigation of how the chemical structure of a compound influences its biological activity. By systematically modifying a core scaffold and observing the resulting changes in potency or efficacy, chemists can develop more effective and specific therapeutic agents.

The development of the highly potent neuroprotective agent P7C3-A20 from its parent compound, P7C3, is a clear demonstration of SAR in action. nih.govnih.gov Researchers synthesized and tested numerous derivatives of the original P7C3 molecule to understand which structural features were most important for its neurogenic activity. nih.govnih.gov

Key findings from these SAR studies include:

Modification of the Linker: The length and composition of the aliphatic chain connecting the core elements were found to be important determinants of activity. nih.gov

Substitution on the Aromatic Ring: Adding specific groups to the aromatic ring system significantly impacted potency. The introduction of a methoxy (B1213986) group on the aniline (B41778) ring was a favorable modification. nih.govnih.gov

Central Functional Group: A critical discovery was that replacing the central hydroxyl group of P7C3 with a fluorine atom led to the derivative P7C3-A20, which exhibited substantially enhanced neuroprotective activity and stability. nih.govnih.govresearchgate.net

The table below summarizes some of the structural changes made to the P7C3 scaffold and their resulting effect on in vivo neurogenesis.

| Compound | Key Structural Modification from P7C3 | Relative In Vivo Activity | Reference |

| P7C3 | Parent Compound (hydroxyl group) | Active | nih.gov |

| P7C3-A20 | Hydroxyl replaced with Fluorine; Methoxy group added | More Active | nih.govnih.gov |

| (-)-P7C3-S243 | Aniline moiety replaced with aminopyridine | More Active | nih.govnih.gov |

| Analog | Removal of Aniline Ring | Less Active | nih.gov |

These systematic studies, which rely on the synthesis of analogs around a central chemical framework, are essential for optimizing lead compounds into viable drug candidates. Similar SAR principles have been applied to other series of piperazine-containing molecules to fine-tune their binding affinity for specific biological targets, such as dopamine (B1211576) receptors. nih.govnih.gov

In-depth Scientific Literature on "this compound" Remains Limited, Impeding Elucidation of Future Research Trajectories

Comprehensive searches of available scientific databases and literature have revealed a significant lack of specific research focused on the chemical compound this compound. While the broader class of piperazine derivatives is the subject of extensive investigation for various pharmacological applications, this particular molecule has not been the focus of dedicated studies. Consequently, a detailed, evidence-based discussion of its future research directions, as requested, cannot be formulated without resorting to speculation. The absence of foundational research on its synthesis, biological activity, and mechanism of action means that any projection of future research would be unsubstantiated.